Prop-2-enyl 2-oxoacetate

Description

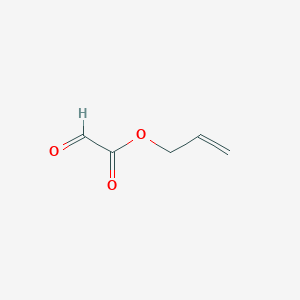

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-2-3-8-5(7)4-6/h2,4H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGGNVIYEDDIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447929 | |

| Record name | Acetic acid, oxo-, 2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64370-42-9 | |

| Record name | Acetic acid, oxo-, 2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Prop 2 Enyl 2 Oxoacetate and Analogues

Esterification Reactions for Oxoacetate Moiety Formation

The formation of the 2-oxoacetate ester is the primary step in the synthesis of the target compound. This can be achieved through several classical and modern esterification methods.

Direct esterification, often referred to as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.uk For the synthesis of prop-2-enyl 2-oxoacetate, this would involve the reaction of 2-oxoacetic acid (glyoxylic acid) with allyl alcohol.

The reaction is typically performed by heating the reactants with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The equilibrium nature of the reaction often requires the removal of water to drive the reaction towards the product. This can be achieved by azeotropic distillation. A 1945 patent describes the esterification of oxalic acid with allyl alcohol, where water is continuously distilled from the reaction mixture to obtain the diallyl oxalate (B1200264). google.com A similar principle can be applied to the more reactive 2-oxoacetic acid.

The choice of catalyst can be critical. While strong mineral acids are common, solid acid catalysts are gaining prominence as greener alternatives. For instance, sulfonated silica (B1680970) catalysts have been effectively used in tandem transesterification-esterification reactions under microwave irradiation, demonstrating the versatility of modern catalytic systems. nih.gov

Table 1: Representative Conditions for Direct Esterification

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Oxalic Acid | Allyl Alcohol | None (autocatalyzed) | Boiling, continuous water removal | Diallyl oxalate | google.com |

This table presents generalized conditions for direct esterification reactions relevant to the synthesis of this compound.

Transesterification is another powerful method for synthesizing esters, involving the reaction of an existing ester with an alcohol in the presence of a catalyst. To synthesize this compound, a simple alkyl 2-oxoacetate, such as ethyl 2-oxoacetate, could be reacted with allyl alcohol.

This method is particularly useful when the starting ester is more readily available than the corresponding carboxylic acid. The reaction can be catalyzed by acids or bases. Boronic acids have emerged as efficient and environmentally benign Lewis acid catalysts for the transesterification of β-keto esters with a variety of alcohols, including allylic alcohols, with high yields. rsc.org For example, the transesterification of ethyl acetoacetate (B1235776) with allyl alcohol using a boronic acid catalyst proceeds successfully. rsc.org While this example is for a β-keto ester, the methodology shows promise for α-ketoesters as well. The reaction mechanism for β-keto esters may proceed through an enol intermediate or an acylketene intermediate. rsc.org

Beyond direct esterification and transesterification, other synthetic strategies can be employed. A common and effective method involves the use of more reactive carboxylic acid derivatives, such as acyl chlorides. The reaction of allyl alcohol with oxalyl chloride or its monoester derivative, allyl oxalyl chloride (prop-2-enyl 2-chloro-2-oxoacetate), provides a direct route to the corresponding oxalate esters. americanchemicalsuppliers.com

The reaction of an alcohol with an acyl chloride is typically rapid and often exothermic, proceeding readily at room temperature without the need for a catalyst, though a base is often added to scavenge the HCl byproduct. chemguide.co.uk For instance, N-acylation with allyl 2-chloro-2-oxoacetate is a key step in the synthesis of complex heterocyclic compounds. thieme-connect.com This highlights the utility of this reagent in introducing the allyl oxoacetate moiety.

Another approach involves the reaction of a metal salt of a carboxylic acid with an appropriate alkyl halide. While less common for simple esters, this method can be effective under certain conditions.

Synthesis of Highly Functionalized this compound Derivatives

Once the this compound core is synthesized, its multiple functional groups can be further elaborated to create a diverse range of derivatives.

The α-protons of the keto group in this compound are acidic and can be removed by a suitable base to form an enolate. masterorganicchemistry.com Enolates are powerful nucleophiles that can react with various electrophiles, most notably alkyl halides, in a reaction known as alkylation. libretexts.orgorganicchemistrytutor.com

The formation of the enolate from an unsymmetrical ketone can lead to a mixture of regioisomers (kinetic vs. thermodynamic enolates). libretexts.org However, for this compound, the enolate can only form on one side of the ketone. The enolate itself is an ambident nucleophile, meaning it can react at either the α-carbon or the oxygen atom. libretexts.org Reaction at the carbon (C-alkylation) is typically desired for forming new carbon-carbon bonds. The choice of base, solvent, and counter-ion can influence the ratio of C- to O-alkylation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to irreversibly form the enolate, which is then trapped with an electrophile. organicchemistrytutor.com

The alkylation of enolates is a classic SN2 reaction, and thus works best with primary alkyl halides. libretexts.orgorganicchemistrytutor.com

Table 2: General Scheme for Enolate Alkylation

| Substrate | Base | Electrophile | Product Type |

|---|

This table illustrates the general process for the alkylation of this compound via its enolate.

The ketone carbonyl group in this compound is a site for numerous chemical transformations. It can undergo nucleophilic addition reactions with organometallic reagents such as Grignard reagents or organolithium compounds to yield tertiary alcohols. chim.it

Furthermore, the ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). The presence of the ester group, which is less reactive towards NaBH₄, allows for chemoselective reduction of the ketone.

The carbonyl group can also participate in Wittig-type reactions to form alkenes. The reaction of β,γ-unsaturated α-ketoesters with vinyl boronic acid reagents in the presence of cobalt catalysts has been shown to result in vinylation of the carbonyl group. nih.gov This demonstrates that the carbonyl group can be a handle for introducing further unsaturation into the molecule.

Regioselective and Stereoselective Synthetic Pathways

Achieving control over the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the atoms) is crucial in modern organic synthesis. For this compound and its analogs, these selective pathways allow for the precise construction of desired molecular architectures.

One notable approach involves the indium-mediated allylation of 2-oxocarboxylic acids. This method has been successfully applied to synthesize 2-allyl derivatives of various hydroxycarboxylic acids. When using substituted allyl bromides like cinnamyl bromide or ethyl 4-bromocrotonate, the reaction exhibits high diastereoselectivity, meaning it preferentially forms one of several possible stereoisomers. researchgate.net

Another strategy is the Co(II)-mediated peroxysilylation of allylic alcohols. This reaction regioselectively yields peroxysilyl alcohols, which can then be reacted with aldehydes or ketones to produce 1,2,4-trioxanes. researchgate.net This two-step process can even be performed in a single reaction vessel ("one-pot" procedure), enhancing its efficiency. researchgate.net

Furthermore, catalyst-dependent stereodivergent synthesis has been developed for indole-fused heterocycles using indolyl-allenes. By selecting either a gold or platinum catalyst, it's possible to reverse the stereochemistry at a quaternary carbon center through a [3+2] cycloaddition. nih.gov This highlights the power of catalyst choice in dictating the stereochemical outcome.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering milder reaction conditions, improved yields, and enhanced selectivity. Various catalytic systems, including Lewis acids, transition metals, and organocatalysts, have been effectively employed.

Lewis Acid Catalysis in Ester Synthesis

Lewis acids, which are electron-pair acceptors, are widely used to catalyze esterification and related reactions. wikipedia.org They activate the carbonyl group of an acylating agent, making it more susceptible to nucleophilic attack by an alcohol.

A common method for producing glyoxylates involves the azeotropic dehydration of glyoxylic acid and an alcohol in the presence of a catalytic amount of an acidic substance. google.com This initially forms a mixture of monomeric and oligomeric esters, which is then heated with an acid catalyst to depolymerize the oligomers into the desired monomeric ester. google.com

Lewis acids like ytterbium triflate (Yb(OTf)₃), aluminum chloride (AlCl₃), and zinc triflate (Zn(OTf)₂) have been shown to be effective in promoting Claisen rearrangements to form β-amino-α,β,ε,ζ-unsaturated-γ,δ-disubstituted esters with high yields and excellent diastereoselectivity. nih.gov Boron Lewis acids have also been utilized in the intermolecular carboacyloxylation of ynamides with esters to produce fully substituted acyclic enol esters with high efficiency and Z/E selectivity. bohrium.comrsc.org

| Catalyst Type | Example Catalyst | Application | Reference |

| Metal Triflate | Yb(OTf)₃ | Claisen Rearrangement | nih.gov |

| Metal Halide | AlCl₃ | Claisen Rearrangement | nih.gov |

| Boron Lewis Acid | B(C₆F₅)₃ | Carboacyloxylation of Ynamides | bohrium.comrsc.org |

| Copper(II) Complex | Cu(II)-bisoxazoline | Hetero-ene Reaction | nih.gov |

Transition Metal Catalysis for Allylic Functionalization

Transition metals are central to many catalytic reactions involving allylic compounds due to their ability to form π-allyl complexes. rsc.org Palladium catalysis, in particular, is a powerful tool for the functionalization of allylic substrates. diva-portal.orgresearchgate.net These methods often involve the creation of carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net

Palladium pincer complexes have been developed for the efficient conversion of allylic alcohols to allylboronates under mild conditions and with high selectivity. diva-portal.org These allylboronates can then be used in subsequent one-pot transformations. diva-portal.org Another strategy involves the palladium-catalyzed migratory allylic substitution of remote dienes, which provides an alternative route to enantioselective allylic C-H functionalization. sioc-journal.cn

Copper(I) catalysis offers a method for transforming allylic carbonates into branched allylboronates. diva-portal.org Furthermore, cobalt-catalyzed reactions have been employed for the stereoselective synthesis of allenyl alcohols through the sequential addition of C-H bonds to 1,3-enynes and aldehydes. nih.gov

| Metal | Ligand/System | Transformation | Key Feature | Reference |

| Palladium | Pincer Complexes | Allylic Alcohols to Allylboronates | High selectivity, one-pot transformations | diva-portal.org |

| Palladium | Various | Migratory Allylic Substitution | Enantioselective C-H functionalization | sioc-journal.cn |

| Copper(I) | Chiral Ligands | Allylic Carbonates to Allylboronates | Synthesis of branched allylboronates | diva-portal.org |

| Cobalt(III) | - | C-H Bond Addition to 1,3-Enynes | Stereoselective synthesis of allenyl alcohols | nih.gov |

Organocatalysis in Oxoacetate Derivative Formation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly approach in asymmetric synthesis. beilstein-journals.org Chiral amines, such as those derived from cinchona alkaloids or proline, are commonly used to activate substrates. beilstein-journals.orgdokumen.pub

For instance, cinchona-based primary amines have been used to catalyze cascade aza-Michael-aldol reactions of α,β-unsaturated ketones with 2-(1H-pyrrol-2-yl)-2-oxoacetates, yielding highly functionalized chiral pyrrolizines with excellent stereocontrol. beilstein-journals.org Similarly, organocatalytic domino reactions between α-ketoamides and α,β-unsaturated aldehydes, catalyzed by diphenylprolinol trimethylsilyl (B98337) ether, produce functionalized 1,3,5-triarylpyrrolidin-2-ones with high diastereoselectivity and enantioselectivity. nih.gov

The synthesis of highly functionalized chiral 4H-chromenes can be achieved through an oxa-Michael-aldol cascade reaction of (2-hydroxyphenyl)-2-oxoacetates and alkynals, employing a chiral secondary amine catalyst. beilstein-journals.org These examples demonstrate the utility of organocatalysis in constructing complex chiral molecules from relatively simple starting materials.

| Catalyst Type | Example Catalyst | Reaction | Product | Reference |

| Cinchona-based Primary Amine | Triphenylacetic acid co-catalyst | Aza-Michael-Aldol Cascade | Chiral Pyrrolizines | beilstein-journals.org |

| Diphenylprolinol Trimethylsilyl Ether | (S)-3a | Aza-Michael/Aldol (B89426) Domino | Functionalized 1,3,5-triarylpyrrolidin-2-ones | nih.gov |

| Chiral Secondary Amine | (S)-diphenylpyrrolinol t-butyldimethylsilyl ether | Oxa-Michael-Aldol Cascade | Chiral 4H-Chromenes | beilstein-journals.org |

Reactivity and Transformation Pathways of Prop 2 Enyl 2 Oxoacetate in Complex Syntheses

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group of the α-keto ester in prop-2-enyl 2-oxoacetate is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is central to many of its applications in the construction of complex molecular architectures.

The reaction of α-keto esters with azide (B81097) donors, such as sodium azide, provides a pathway to various nitrogen-containing compounds. While direct studies on this compound are not extensively documented, the reactivity can be inferred from similar allylic systems. The primary reaction is expected to be a nucleophilic substitution at the allylic position, as allylic systems are typically activated for such reactions. This would lead to the formation of an allylic azide. The azide anion (N₃⁻) can act as a potent nucleophile, displacing a suitable leaving group from the allyl moiety. In the case of this compound, the reaction would likely proceed via an Sₙ2 mechanism, resulting in the inversion of configuration if the starting material is chiral.

It is important to note that allylic azides can undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement known as the Winstein rearrangement, which can lead to a mixture of isomers. The position of the equilibrium is influenced by the substitution pattern and the thermodynamic stability of the resulting isomers.

| Reactant | Reagent | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Azide (NaN₃) | Allyl azide derivative | Nucleophilic Substitution (Sₙ2) |

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that readily add to carbonyl groups. The reaction of this compound with these reagents is expected to occur primarily at the highly electrophilic ketone carbonyl. This nucleophilic addition would lead to the formation of a tertiary alcohol after acidic workup.

The reaction of allylmagnesium halides with carbonyl compounds can sometimes exhibit different stereoselectivity compared to other Grignard reagents, and the outcomes are not always predictable by standard models like the Felkin-Anh or chelation-control models nih.gov. The presence of the allylic double bond in both the substrate and potentially the Grignard reagent (e.g., allylmagnesium bromide) can lead to complex transition states and mixtures of products. Allylic Grignard reagents themselves can exist in equilibrium between isomeric forms, which can further complicate the product distribution stackexchange.com.

| Organometallic Reagent | Expected Product with this compound | Key Features |

|---|---|---|

| Grignard Reagents (e.g., CH₃MgBr) | Tertiary alcohol | Irreversible nucleophilic addition to the ketone carbonyl. |

| Organolithium Reagents (e.g., n-BuLi) | Tertiary alcohol | Highly reactive, strong nucleophiles. |

| Allylmagnesium Halides | Homoallylic alcohol | Can exhibit unique and sometimes unpredictable stereoselectivity nih.gov. |

The α-keto ester functionality of this compound can participate in aldol-type condensation reactions. In these reactions, an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.

Direct catalytic asymmetric aldol (B89426) reactions of pyruvates have been investigated, demonstrating that the enolate of the pyruvate can add to another molecule of pyruvate (homo-aldol) or a different carbonyl compound (cross-aldol) rsc.org. In the case of this compound, it can act as the electrophile (carbonyl component) or, under appropriate basic conditions, form an enolate to act as the nucleophile. The aldol reaction is a powerful tool for carbon-carbon bond formation and the synthesis of complex polyketide structures wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.org.

The general mechanism for a base-catalyzed aldol reaction involves the deprotonation of an α-carbon to form a resonance-stabilized enolate, which then acts as a nucleophile attacking the carbonyl carbon of another molecule youtube.comkhanacademy.org.

Pericyclic Reactions Involving the Prop-2-enyl Moiety

The prop-2-enyl (allyl) group of this compound can participate in various pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. These reactions are valuable for the stereospecific formation of new rings and complex stereocenters.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. The prop-2-enyl group of this compound can potentially act as a dienophile in this reaction. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The α-keto ester group is electron-withdrawing, which should activate the allyl double bond for Diels-Alder reactions.

A related reaction, the hetero-Diels-Alder reaction, involves a heteroatom in the diene or dienophile. Theoretical studies have been conducted on the hetero-Diels-Alder reaction of buta-1,3-diene with alkyl glyoxylates, which are structurally similar to the keto-ester portion of this compound nih.gov. This suggests that the carbonyl group of the keto-ester could also participate as a dienophile in hetero-Diels-Alder reactions. The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with good control over regio- and stereochemistry wikipedia.orgmasterorganicchemistry.com.

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). The reaction proceeds through a six-membered transition state and results in the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift wikipedia.org. The prop-2-enyl group of this compound contains allylic hydrogens and can therefore act as the "ene" component.

The carbonyl group of the α-keto ester can act as the "enophile". Intramolecular carbonyl-ene reactions are known to be a powerful strategy for the formation of carbocyclic rings arkat-usa.org. The reaction can be promoted by Lewis acids, which coordinate to the carbonyl oxygen and increase the electrophilicity of the enophile wikipedia.orgorganic-chemistry.org.

| Pericyclic Reaction | Role of this compound | Key Features |

|---|---|---|

| Diels-Alder Reaction | Dienophile (prop-2-enyl group) | Forms a six-membered ring; reactivity enhanced by the electron-withdrawing keto-ester group wikipedia.orgmasterorganicchemistry.com. |

| Hetero-Diels-Alder Reaction | Dienophile (carbonyl group) | Forms a heterocyclic six-membered ring nih.gov. |

| Ene Reaction | Ene (prop-2-enyl group) and/or Enophile (carbonyl group) | Involves a 1,5-hydrogen shift and can be used for C-C bond formation and cyclization wikipedia.orgorganic-chemistry.orglibretexts.org. |

Rearrangement Reactions

The allyl group in this compound makes it a prime candidate for sigmatropic rearrangements, particularly the Claisen and Cope-type rearrangements. These pericyclic reactions are powerful tools for carbon-carbon bond formation and stereochemical control.

The Claisen rearrangement , a nrochemistry.comnrochemistry.com-sigmatropic rearrangement, is a thermally or Lewis acid-catalyzed process that converts allyl vinyl ethers to γ,δ-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.org In the context of this compound, the enol or enolate form of the α-keto ester can act as the vinyl ether equivalent. The reaction proceeds through a concerted, six-membered, chair-like transition state, which accounts for the high degree of stereospecificity often observed. organic-chemistry.org The driving force for this rearrangement is the formation of a thermodynamically stable carbonyl group. wikipedia.org

A notable variant is the Ireland-Claisen rearrangement , which involves the nrochemistry.comnrochemistry.com-sigmatropic rearrangement of an allylic ester enolate, typically generated by treating the ester with a strong base and trapping the resulting enolate as a silyl (B83357) ketene acetal. nrochemistry.comtcichemicals.comchem-station.comwikipedia.org This method offers the advantage of proceeding under milder conditions than the traditional thermal Claisen rearrangement and allows for stereochemical control based on the geometry of the silyl ketene acetal. tcichemicals.comchem-station.com

While direct examples involving this compound are not extensively documented in readily available literature, the general reactivity of allyl esters in these rearrangements provides a strong indication of its potential transformations. mdpi.com Lewis acids are known to catalyze Claisen rearrangements by coordinating to the carbonyl oxygen, thereby lowering the activation energy of the reaction. princeton.edu

Table 1: Key Features of Rearrangement Reactions Applicable to this compound

| Rearrangement Type | Key Reactant Feature | Typical Conditions | Product Type |

| Claisen | Allyl enol ether (from α-keto ester) | Thermal or Lewis acid catalysis | γ,δ-Unsaturated α-keto acid derivative |

| Ireland-Claisen | Silyl ketene acetal of allyl ester | Strong base (e.g., LDA), silylating agent (e.g., TMSCl) | γ,δ-Unsaturated carboxylic acid |

Radical Chemistry and Photoreactions

The presence of both a carbonyl group and an alkene functionality in this compound opens up avenues for radical and photochemical transformations.

The Norrish Type II reaction is a characteristic photochemical process for carbonyl compounds possessing a γ-hydrogen atom. wikipedia.org Upon photoexcitation, the carbonyl oxygen can abstract a γ-hydrogen atom via an intramolecular 1,5-hydrogen shift, leading to the formation of a 1,4-biradical intermediate. youtube.com This biradical can then undergo one of two main pathways: cyclization to form a cyclobutanol derivative (the Yang cyclization) or fragmentation (β-scission) to yield an enol and an alkene. wikipedia.orgyoutube.com

For this compound, the hydrogen atoms on the terminal carbon of the allyl group are in the γ-position relative to the keto-carbonyl group. Thus, upon irradiation, intramolecular hydrogen abstraction can occur, leading to a 1,4-biradical. Subsequent fragmentation would result in the formation of allene and the enol of pyruvic acid.

The alkene moiety of this compound can participate in radical cyclization reactions. The generation of a radical at a position that allows for intramolecular addition to the double bond can initiate a cyclization event. For instance, a radical generated elsewhere in a molecule containing the this compound unit could add to the double bond in an exo or endo fashion, leading to the formation of a new ring system. The regioselectivity of the cyclization is governed by factors such as the stability of the resulting radical and steric considerations.

Visible-light photoredox catalysis has emerged as a powerful tool for inducing a wide range of organic transformations under mild conditions. researchgate.net In the context of α-keto esters like this compound, photoredox catalysis can be employed to generate acyl radicals via decarboxylation of the corresponding α-keto acids (derived from hydrolysis of the ester). acs.org These acyl radicals can then participate in various coupling reactions.

Alternatively, the excited state of a photocatalyst can engage in single-electron transfer (SET) with the α-keto ester, potentially leading to the formation of a radical anion. The reactivity of this intermediate could then be harnessed in subsequent bond-forming events. The divergent reactivity of α-ketoesters under triplet sensitization versus photoredox conditions highlights the tunability of photochemical methods to achieve different synthetic outcomes. acs.org

Derivatization Strategies via Ester or Alkene Modifications

The ester and alkene functionalities of this compound provide handles for a variety of derivatization strategies.

The ester group of this compound can undergo nucleophilic acyl substitution reactions.

Amidation: Reaction with primary or secondary amines can convert the ester into the corresponding amides. This transformation is typically carried out by heating the ester with the amine, sometimes in the presence of a catalyst. The resulting α-keto amides are valuable synthetic intermediates.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-oxo-prop-2-enoic acid (pyruvic acid), and allyl alcohol. This reaction can be catalyzed by either acid or base. The kinetics and mechanism of hydrolysis of allylic esters can be influenced by solvent effects and the nature of the catalyst. uconn.edu

Table 2: Summary of Derivatization Reactions of this compound

| Reaction Type | Reagent | Functional Group Modified | Product Class |

| Amidation | Primary or secondary amine | Ester | α-Keto amide |

| Hydrolysis | Water (acid or base catalyzed) | Ester | α-Keto acid and allyl alcohol |

Halogenation and Hydrohalogenation

The reactivity of this compound towards halogenation and hydrohalogenation is centered on its terminal alkene functionality. The carbon-carbon double bond in the prop-2-enyl group serves as a nucleophile, readily reacting with electrophilic halogens and hydrohalic acids. These reactions are fundamental in synthetic organic chemistry for the introduction of halogen atoms into a molecule, which can then serve as handles for further functionalization.

In the case of hydrohalogenation, the addition of hydrohalic acids such as hydrogen chloride (HCl), hydrogen bromide (HBr), or hydrogen iodide (HI) to the double bond of this compound is expected to follow Markovnikov's rule. This regioselectivity arises from the mechanism of the reaction, which proceeds through a carbocation intermediate. The proton from the hydrohalic acid will add to the terminal carbon of the double bond, leading to the formation of a more stable secondary carbocation on the internal carbon. Subsequent attack by the halide anion on this carbocation results in the formation of the corresponding 2-halopropyl 2-oxoacetate. The general mechanism involves the protonation of the alkene to form the more stable carbocation, followed by the nucleophilic attack of the halide.

The table below summarizes the expected products of the hydrohalogenation of this compound.

| Reagent | Product | Reaction Type |

| HCl | 2-chloropropyl 2-oxoacetate | Hydrochlorination |

| HBr | 2-bromopropyl 2-oxoacetate | Hydrobromination |

| HI | 2-iodopropyl 2-oxoacetate | Hydroiodination |

Direct halogenation with diatomic halogens (e.g., Br₂, Cl₂) would lead to the addition of two halogen atoms across the double bond, forming a dihalo-adduct. This reaction typically proceeds through a cyclic halonium ion intermediate, followed by backside attack by the halide ion, resulting in anti-addition.

Oxidative and Reductive Transformations

The presence of both a carbon-carbon double bond and an α-ketoester functionality makes this compound susceptible to a variety of oxidative and reductive transformations. These reactions can be selectively targeted to either functional group, offering pathways to a diverse range of derivatives.

Oxidative Transformations:

The alkene moiety is a primary site for oxidation. Common oxidative reactions include:

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to convert the double bond into an epoxide, yielding (2-oxiran-2-ylmethyl) 2-oxoacetate.

Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or potassium permanganate (KMnO₄) under cold, dilute, and basic conditions. This would produce 2,3-dihydroxypropyl 2-oxoacetate. Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis.

Oxidative Cleavage: Stronger oxidizing agents, such as ozone (O₃) followed by a workup with an oxidizing agent (e.g., hydrogen peroxide), would cleave the double bond to yield formaldehyde and a carboxylic acid derived from the ester.

The α-keto group can also be a site of oxidation, although this is less common than reactions at the alkene.

The table below outlines potential oxidative transformations of this compound.

| Reagent(s) | Expected Major Product | Transformation |

| m-CPBA | (2-oxiran-2-ylmethyl) 2-oxoacetate | Epoxidation |

| OsO₄, NMO | 2,3-dihydroxypropyl 2-oxoacetate | Syn-dihydroxylation |

| 1. O₃, 2. H₂O₂ | Formaldehyde + (oxoacetoxy)acetic acid | Oxidative Cleavage |

Reductive Transformations:

Both the alkene and the keto-ester groups can be targeted for reduction.

Reduction of the Alkene: Catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂), would selectively reduce the carbon-carbon double bond to a single bond, yielding propyl 2-oxoacetate.

Reduction of the Ketone: The ketone in the α-ketoester can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This would result in the formation of prop-2-enyl 2-hydroxyacetate.

Reduction of the Ester: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both the ketone and the ester functionalities. This would lead to the formation of propane-1,2-diol.

The table below details potential reductive transformations of this compound.

| Reagent(s) | Expected Major Product | Transformation |

| H₂, Pd/C | Propyl 2-oxoacetate | Alkene Hydrogenation |

| NaBH₄ | Prop-2-enyl 2-hydroxyacetate | Ketone Reduction |

| LiAlH₄ | Propane-1,2-diol | Ester and Ketone Reduction |

These selective oxidative and reductive transformations highlight the synthetic utility of this compound as a versatile building block, allowing for the controlled manipulation of its functional groups to access a wide array of more complex molecules.

Mechanistic Investigations of Reactions Involving Prop 2 Enyl 2 Oxoacetate

Reaction Kinetics and Rate Determinations

The kinetics of reactions involving prop-2-enyl 2-oxoacetate are fundamentally dictated by the nature of the coreactant and the presence or absence of a catalyst. In the absence of a catalyst, thermal ene reactions with olefins, for instance, typically require elevated temperatures and exhibit first-order kinetics with respect to each reactant. The high activation energy is associated with the organized, cyclic transition state.

The introduction of a Lewis acid catalyst dramatically accelerates these reactions, often by orders of magnitude. The catalyst functions by coordinating to one of the carbonyl oxygen atoms of the glyoxylate (B1226380), thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and making the aldehyde carbon more electrophilic. This enhanced electrophilicity leads to a significant reduction in the activation barrier for the reaction.

Kinetic studies of Lewis acid-catalyzed carbonyl-ene reactions with similar glyoxylate esters have shown that the reaction rate is dependent on the concentration of the substrate, the olefin, and the catalyst. The rate law is often complex, and in some cases, can show saturation kinetics with respect to the catalyst, suggesting the formation of a catalyst-substrate complex as a key step in the reaction pathway.

Table 1: Representative Kinetic Data for a Lewis Acid-Catalyzed Carbonyl-Ene Reaction

| Catalyst (mol%) | Initial Rate (M/s) | Rate Constant (k, M⁻¹s⁻¹) |

| 0 | 1.2 x 10⁻⁷ | 1.2 x 10⁻⁵ |

| 5 | 4.5 x 10⁻⁴ | 0.09 |

| 10 | 8.9 x 10⁻⁴ | 0.18 |

| 20 | 1.5 x 10⁻³ | 0.30 |

This table presents representative data for a model carbonyl-ene reaction and is intended for illustrative purposes.

Elucidation of Intermediates in Catalytic Cycles

In Lewis acid-catalyzed reactions of this compound, the primary intermediate is the activated glyoxylate-catalyst complex. Spectroscopic techniques such as NMR and IR, along with computational modeling, have been instrumental in characterizing these transient species. The coordination of the Lewis acid to the aldehyde's carbonyl oxygen is generally favored over the ester carbonyl due to steric and electronic factors.

In the context of its application in the synthesis of antibiotics like Faropenem, this compound undergoes condensation reactions. For example, its reaction with an azetidinone thioester in refluxing benzene (B151609) yields a hydroxy ester intermediate. This intermediate is then typically activated, for instance by conversion to a chloro ester, to facilitate subsequent cyclization steps.

In reactions involving phosphorus ylides (Wittig-type reactions), the initial intermediate is a betaine (B1666868), formed by the nucleophilic attack of the ylide on the aldehyde carbon. This betaine then collapses to form an oxaphosphetane, which subsequently fragments to yield the alkene product and a phosphine (B1218219) oxide. The stability and decomposition of these intermediates dictate the stereochemical outcome of the reaction.

Stereochemical Outcomes and Transition State Analysis

Controlling the stereochemistry is a paramount challenge and a significant area of research in reactions involving this compound. The carbonyl-ene reaction, for example, creates a new stereocenter, and when chiral Lewis acid catalysts are employed, high levels of enantioselectivity can be achieved.

The stereochemical outcome is rationalized by analyzing the transition state geometry. For the carbonyl-ene reaction, a chair-like, six-membered transition state, analogous to the Zimmerman-Traxler model, is often invoked. In this model, the catalyst, the glyoxylate, and the incoming olefin adopt a conformation that minimizes steric interactions. The substituents on the chiral ligand of the catalyst create a defined chiral environment, favoring the approach of the olefin from one face of the activated glyoxylate over the other, thus leading to an excess of one enantiomer.

The choice of a chiral auxiliary or a chiral catalyst is pivotal in determining the stereochemical course of the reaction. For instance, lanthanide-based chiral catalysts have been shown to be highly effective in asymmetric ene reactions with glyoxylate esters, affording the corresponding homoallylic alcohols with high enantiomeric excess.

Table 2: Enantioselectivity in a Model Asymmetric Ene Reaction of a Glyoxylate Ester

| Chiral Catalyst | Ligand | Enantiomeric Excess (ee, %) | Predominant Configuration |

| Ti(OiPr)₄ | (R)-BINOL | 92 | R |

| Yb(OTf)₃ | (S)-BINOL | 95 | S |

| Sc(OTf)₃ | (R)-BOX | 88 | R |

| Cu(OTf)₂ | (S)-PyBOX | 91 | S |

This table presents representative data for a model asymmetric carbonyl-ene reaction and is intended for illustrative purposes.

Solvent Effects and Reaction Environment Impact on Selectivity

Solvent polarity can also impact the stability of charged intermediates and transition states. In some cases, a more polar solvent may accelerate the reaction but can also lead to a decrease in selectivity by favoring more asynchronous or open transition states over highly organized, closed ones. For instance, in the synthesis of certain penem (B1263517) antibiotics, the condensation with allyl glyoxylate is often carried out in non-polar solvents like refluxing benzene to promote the desired reaction pathway.

The effect of the solvent on diastereoselectivity can be significant. A change in solvent can alter the conformational equilibrium of the catalyst-substrate complex or the transition state assembly, leading to a reversal or enhancement of diastereoselectivity.

Table 3: Influence of Solvent on the Diastereoselectivity of a Model Aldol (B89426) Reaction

| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Hexane (B92381) | 1.9 | 95:5 | 85 |

| Toluene | 2.4 | 90:10 | 88 |

| Dichloromethane | 8.9 | 70:30 | 92 |

| Acetonitrile (B52724) | 37.5 | 55:45 | 75 |

| Tetrahydrofuran | 7.5 | 60:40 | 80 |

This table presents representative data for a model aldol reaction and is intended for illustrative purposes.

Computational and Theoretical Studies on Prop 2 Enyl 2 Oxoacetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For prop-2-enyl 2-oxoacetate, these calculations reveal the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting its chemical behavior. The molecule combines the features of an allyl group and an α-keto ester, resulting in a unique electronic landscape.

The electronic structure is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily located on the allyl group's C=C double bond, indicating this region is susceptible to electrophilic attack. Conversely, the LUMO is concentrated on the α-keto carbonyl system, making it the likely site for nucleophilic attack. This separation of frontier orbitals is typical for α,β-unsaturated carbonyl compounds. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Theoretical calculations provide a quantitative measure of this gap, as well as other electronic properties such as dipole moment and charge distribution.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -9.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions. For this compound, DFT calculations can be employed to map out the potential energy surfaces of various transformations, identifying transition states and reaction intermediates. This allows for a detailed understanding of reaction kinetics and thermodynamics.

Given its structure, this compound can participate in several types of reactions. For instance, the conjugated system makes it a potential candidate for Michael additions, where a nucleophile attacks the β-carbon of the allyl group. DFT can model the approach of a nucleophile and calculate the activation energy for this process. Another possibility is its participation in cycloaddition reactions, such as the Diels-Alder reaction, where it could act as a dienophile.

DFT studies on similar α-keto esters have shown that the reaction pathway is highly dependent on the nature of the reactants and the reaction conditions. researchgate.net For this compound, theoretical calculations can predict the regioselectivity and stereoselectivity of such reactions, providing guidance for synthetic applications.

| Parameter | Energy (kcal/mol) |

|---|---|

| Activation Energy (Ea) | 15.2 |

| Reaction Energy (ΔErxn) | -8.5 |

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules, such as solvents. For this compound, MD simulations can provide insights into how its flexibility and the surrounding environment influence its reactivity.

The allyl group of this compound can adopt various conformations relative to the ester group. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial, as the reactivity of the molecule can be highly dependent on its conformation at the moment of reaction.

Furthermore, MD simulations can model the behavior of this compound in different solvents. The solvent can play a significant role in stabilizing or destabilizing transition states, thereby affecting reaction rates. By simulating the molecule in explicit solvent, it is possible to understand the specific solvent-solute interactions that govern its reactivity. For example, simulations of ester hydrolysis have shown the importance of the water structure around the ester group in facilitating the reaction. researchgate.netresearchgate.net

Prediction of Reactivity and Selectivity Profiles

Computational chemistry provides tools to predict the reactivity and selectivity of molecules without the need for experimental studies. For this compound, reactivity descriptors derived from quantum chemical calculations can be used to forecast its behavior in chemical reactions.

One of the most useful concepts in this regard is the Fukui function, which identifies the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. wikipedia.org The Fukui function for nucleophilic attack (f+) will be largest on the atoms that can best accommodate an additional electron, while the Fukui function for electrophilic attack (f-) will be largest on the atoms that can most easily donate electron density. For this compound, these calculations would likely confirm the predictions from HOMO and LUMO analysis, with the carbonyl carbon being a primary site for nucleophilic attack and the terminal carbon of the allyl group being a site for electrophilic attack.

These predictive models can be extended to forecast the outcome of reactions with various reagents, helping to design experiments and understand the factors that control selectivity. By combining these theoretical predictions with experimental results, a comprehensive picture of the chemical reactivity of this compound can be developed.

| Atom | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack |

|---|---|---|

| Carbonyl Carbon (keto) | 0.25 | 0.05 |

| Carbonyl Carbon (ester) | 0.18 | 0.08 |

| α-Carbon (to ester) | 0.12 | 0.15 |

| β-Carbon (allyl) | 0.22 | 0.10 |

| γ-Carbon (allyl) | 0.08 | 0.28 |

Advanced Spectroscopic and Chromatographic Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Prop-2-enyl 2-oxoacetate, both ¹H and ¹³C NMR would provide critical information regarding its molecular framework.

In a hypothetical ¹H NMR spectrum, the distinct proton environments of the allyl and glyoxylate (B1226380) moieties would give rise to characteristic signals. The vinylic protons of the allyl group would be expected to produce complex multiplets in the downfield region, typically between 5 and 6 ppm, due to both geminal and vicinal coupling. The methylene (B1212753) protons adjacent to the ester oxygen would likely appear as a doublet around 4.7 ppm. The aldehydic proton of the glyoxylate unit would be highly deshielded and is anticipated to be observed as a singlet further downfield, potentially above 9 ppm.

The ¹³C NMR spectrum would complement the proton data by identifying the carbon skeleton. The carbonyl carbons of the ester and the aldehyde would resonate at the lowest field, generally in the range of 160-200 ppm. The sp² hybridized carbons of the allyl group would appear around 118 and 132 ppm, while the sp³ hybridized methylene carbon of the allyl group would be found further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehydic CH | > 9.0 (singlet) | ~190 |

| Ester C=O | - | ~165 |

| Allyl CH | ~5.9 (multiplet) | ~132 |

| Allyl CH₂ (vinylic) | ~5.3 (multiplet) | ~118 |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. In the analysis of this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₅H₆O₃.

The electron ionization (EI) mass spectrum would likely exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Subsequent fragmentation would be expected to occur at the ester linkage and the allyl group. Common fragmentation pathways could include the loss of the allyl radical (•C₃H₅) or the entire allyloxy group (•OCH₂CH=CH₂), as well as decarbonylation (loss of CO) from the α-keto group. The analysis of these fragment ions would provide valuable corroborating evidence for the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. Strong carbonyl stretching vibrations (νC=O) would be prominent, likely appearing as two distinct bands due to the presence of both an α-keto group and an ester group, typically in the region of 1720-1780 cm⁻¹. The C=C stretching of the allyl group would be observed around 1645 cm⁻¹. Additionally, C-H stretching vibrations for the sp² and sp³ hybridized carbons would be visible above and below 3000 cm⁻¹, respectively. The C-O stretching of the ester linkage would also produce a characteristic band, usually in the 1000-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. This compound possesses chromophores, including the carbon-carbon double bond and the two carbonyl groups. The n→π* transitions of the carbonyl groups would be expected to produce weak absorption bands in the near-UV region, while the π→π* transitions would result in stronger absorptions at shorter wavelengths.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. For this compound, a combination of gas chromatography, high-performance liquid chromatography, and thin-layer chromatography would be utilized.

Gas Chromatography (GC)

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can be used to determine the purity of a sample and to identify any volatile impurities. The choice of the stationary phase of the GC column would be critical for achieving optimal separation. A mid-polarity column would likely provide good resolution.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis and purification of a wide range of organic compounds. For this compound, reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be a common approach for purity assessment. A UV detector would be suitable for detection, given the presence of chromophores in the molecule.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive method for monitoring reaction progress, checking sample purity, and determining appropriate solvent systems for column chromatography. For this compound, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase would typically be a mixture of a nonpolar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The position of the spot, represented by the retardation factor (Rf value), would depend on the polarity of the mobile phase. Visualization of the spot could be achieved under UV light or by staining with a suitable reagent.

Table 2: Summary of Chromatographic Techniques for this compound Analysis

| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method |

|---|---|---|---|

| GC | Mid-polarity column | Helium or Nitrogen | FID or MS |

| HPLC | C18 silica gel | Water/Acetonitrile or Water/Methanol | UV |

| TLC | Silica gel | Hexane/Ethyl Acetate or Dichloromethane | UV light or chemical stain |

Applications in Advanced Organic Synthesis and Materials Science

Prop-2-enyl 2-Oxoacetate as a Versatile Building Block

The dual reactivity of this compound allows it to participate in a wide array of chemical transformations, rendering it a valuable synthon for synthetic chemists.

Precursor to Heterocyclic Scaffolds

The α-keto ester functionality of this compound serves as a key component in the synthesis of various heterocyclic compounds. The electrophilic nature of the two adjacent carbonyl carbons makes them susceptible to attack by a range of nucleophiles, leading to the formation of diverse ring systems. For instance, reactions with binucleophilic reagents such as hydrazines, ureas, and amidines can yield five- and six-membered heterocycles.

One notable application is in the Pictet-Spengler reaction and related cyclizations. The keto-ester can react with tryptamine (B22526) derivatives to form tetracyclic indole (B1671886) alkaloids, which are prevalent in many biologically active natural products. Additionally, multicomponent reactions involving this compound, an amine, and an isocyanide (the Ugi reaction) can generate complex acyclic intermediates that can be further cyclized to produce highly substituted lactams and other heterocyclic structures.

The general reactivity of glyoxylates in forming heterocyclic compounds is well-established, and by extension, this compound is a valuable precursor for introducing an allyl functionality into these scaffolds, which can be further modified. acs.orgmdpi.com

Synthon in Complex Natural Product Analog Synthesis

The synthesis of natural products and their analogs is a cornerstone of organic chemistry, often requiring intricate strategies to construct complex molecular frameworks. nih.gov this compound offers a unique combination of functionalities that can be exploited in the synthesis of such molecules. The allyl group can participate in a variety of carbon-carbon bond-forming reactions, including cross-coupling reactions, metathesis, and ene reactions. acs.org

For example, the allyl group can be used to introduce a three-carbon chain that can be further elaborated into more complex side chains or used to form new rings within the target molecule. The α-keto ester moiety, on the other hand, can be used to install stereocenters with high control, for instance, through asymmetric aldol (B89426) additions or reductions. The ability to perform chemistry on both the allyl group and the keto-ester independently allows for a divergent synthetic approach, where a common intermediate derived from this compound can be transformed into a variety of natural product analogs.

Intermediate in Polymer and Material Precursor Synthesis

The presence of the polymerizable allyl group makes this compound a valuable monomer for the synthesis of functional polymers. nih.gov The double bond can undergo free-radical or transition-metal-catalyzed polymerization to yield polymers with pendant α-keto ester groups. These functional groups along the polymer backbone can then be used for post-polymerization modifications, allowing for the introduction of a wide range of functionalities and the tailoring of material properties.

For instance, the keto groups can be converted to hydroxyl groups through reduction, or they can be used as handles for cross-linking the polymer chains, leading to the formation of gels and other network materials. Furthermore, the reactivity of the α-keto ester allows for its incorporation into more complex monomer structures prior to polymerization. This versatility makes this compound a useful intermediate in the design of specialty polymers and material precursors with tailored chemical and physical properties. The development of polymers with allyl functionality has been a growing area of research in biomedicine, highlighting the importance of this functional group in materials science. nih.gov

Controlled Release Systems in Materials Science

The development of materials that can release active molecules in response to specific stimuli is a rapidly advancing field with applications ranging from drug delivery to fragrance release. The ester linkage in this compound provides a potential cleavage site for controlled release applications.

Photolabile Linkers for Stimuli-Responsive Materials

Light is an attractive external stimulus for triggering the release of molecules due to the high degree of spatial and temporal control it offers. Photolabile protecting groups are chemical moieties that can be cleaved upon exposure to light of a specific wavelength. While the allyl ester itself is not inherently photolabile, the principles of photolabile linkers can be applied to systems incorporating the this compound structure.

By incorporating a photolabile group, such as an o-nitrobenzyl group, into the alcohol portion of an ester, it is possible to create a light-sensitive linker. nih.gov In a similar vein, materials could be designed where a molecule is attached to a polymer backbone via a linker derived from this compound, and cleavage is initiated by a photochemical reaction. For example, a photosensitizer could be used to generate reactive oxygen species that cleave the allyl group, leading to the release of the 2-oxoacetic acid derivative. The development of self-immolative polymers, which depolymerize in response to an external stimulus like light, is a related area where glyoxylate-based polymers have shown promise. scholaris.canih.govdigitellinc.comresearchgate.net

Table 1: Examples of Photolabile Protecting Groups and their Cleavage Products

| Photolabile Group | Activating Wavelength (nm) | Released Molecule | Byproduct |

| o-Nitrobenzyl | 254-365 | Carboxylic Acid | o-Nitrosobenzaldehyde |

| Coumarinylmethyl | 350-450 | Carboxylic Acid | Coumarin-4-ylmethanol |

| (7-Diethylaminocoumarin-4-yl)methyl | >400 | Carboxylic Acid | 7-Diethylaminocoumarin-4-ylmethanol |

Design of Pro-molecules for Volatile Compound Release

Pro-molecules (or pro-fragrances and pro-flavors) are non-volatile precursors that release a volatile active compound upon cleavage of a chemical bond. This approach is widely used in consumer products to provide a long-lasting release of fragrances. The ester bond in this compound can be utilized in the design of such systems.

A volatile alcohol, for example, a fragrance molecule, could be esterified with 2-oxoacetic acid and then the allyl group could be attached to form a derivative of this compound. The resulting non-volatile pro-molecule would be stable until it encounters a specific trigger, such as an enzyme or a change in pH, that cleaves the ester bond, releasing the volatile alcohol. The allyl group can also be a site for triggering release, for example, through an oxidation reaction. This strategy allows for the controlled and sustained release of volatile compounds from various matrices, such as fabrics, surfaces, or personal care formulations. nih.govmdpi.com

Role in the Development of Industrial Chemical Processes

This compound, also known as allyl glyoxylate (B1226380), is a chemical compound with potential applications in various industrial chemical processes, primarily leveraging the reactivity of its two functional groups: the allyl group and the glyoxylate moiety. While specific large-scale industrial processes dedicated solely to the production or consumption of this compound are not extensively documented in publicly available literature, its chemical structure suggests a role as a versatile monomer and intermediate in the synthesis of specialized polymers and fine chemicals.

The development of industrial processes often seeks to incorporate monomers that can impart specific functionalities to the final product. The allyl group in this compound offers a reactive site for polymerization and post-polymerization modification. Allyl compounds are known to be incorporated into polymers to provide, for example, pendant hydroxyl groups for crosslinking reactions, which are crucial in the manufacturing of coatings, adhesives, and elastomers. researchgate.net The free radical polymerization of allylic monomers is a well-established industrial process. researchgate.net

Furthermore, the glyoxylate ester component introduces the potential for creating polymers with unique properties, such as degradability. proquest.com Research into the polymerization of glyoxylate esters has been driven by the increasing demand for environmentally friendly alternatives to non-degradable plastics. proquest.com The development of processes to synthesize polymers from monomers like this compound could contribute to the production of materials with controlled degradation characteristics.

The synthesis of related allyl ethers has been optimized for high selectivity and yield, indicating the technological feasibility of producing such functionalized monomers for industrial use. mdpi.com These allyl ethers serve as monomers, crosslinkers, and reactive diluents in the production of advanced polymer systems. mdpi.com This suggests a potential pathway for the industrial application of this compound in similar capacities.

Table 1: Potential Industrial Roles of this compound

| Potential Role | Relevant Functional Group | Industrial Sector | Potential Products |

| Monomer for Specialty Polymers | Allyl and Glyoxylate | Plastics, Materials Science | Degradable plastics, functional polymers |

| Crosslinking Agent | Allyl | Coatings, Adhesives | Thermoset resins, durable coatings |

| Intermediate for Fine Chemicals | Allyl and Glyoxylate | Pharmaceuticals, Agrochemicals | Complex organic molecules |

| Reactive Diluent | Allyl | Polymer Manufacturing | Polyester resins, composites |

Q & A

Q. What are the most reliable synthetic routes for preparing Prop-2-enyl 2-oxoacetate with high purity?

- Methodological Answer : this compound can be synthesized via esterification of oxoacetic acid with allyl alcohol. A common approach involves activating the carboxylic acid group of oxoacetic acid using thionyl chloride (SOCl₂) to form the acid chloride intermediate, followed by reaction with allyl alcohol under anhydrous conditions. For example, similar allyl esters (e.g., allyl oxalyl chloride) are synthesized using acid chlorides and alcohol coupling . To ensure high purity, the reaction should be conducted in a dry, inert atmosphere (e.g., N₂), and the product purified via fractional distillation or column chromatography. Monitoring reaction progress with thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is critical to confirm completion.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the structure by identifying protons and carbons in the allyl (CH₂=CH-CH₂-) and oxoacetate (O=C-O-) groups. For example, in related 2-oxoacetate esters, the carbonyl (C=O) signal appears near 165–175 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. For instance, ethyl 2-(3-chloro-5-methoxyphenyl)-2-oxoacetate was characterized using MS to confirm its molecular ion peak and chlorine isotope pattern .

- X-ray Crystallography : If single crystals are obtained, SHELX software (e.g., SHELXL) can refine crystal structures to determine bond lengths and angles, as demonstrated in small-molecule crystallography studies .

Advanced Research Questions

Q. How can the hydrolytic instability of this compound in aqueous environments be mitigated for experimental use?

- Methodological Answer : To stabilize this compound against hydrolysis in aqueous media:

- Copolymerization : Incorporate the compound into latex nanoparticles via radical polymerization. For example, 2-oxoacetate esters with vinyl groups (e.g., 2-oxo-2-(4-vinylphenyl)oxoacetate) were copolymerized into polymeric matrices, enhancing stability by shielding the labile ester bond .

- Encapsulation : Use core-shell microcapsules with pH-responsive polymers (e.g., poly(lactic-co-glycolic acid), PLGA) to encapsulate the compound. This method has been validated for similar esters in profragrance delivery systems .

- Buffered Conditions : Conduct experiments in neutral or slightly acidic buffers to minimize base-catalyzed hydrolysis.

Q. What strategies address regioselectivity challenges in functionalizing this compound?

- Methodological Answer : Regioselective functionalization can be achieved using:

- Copper-Catalyzed C(sp³)–H Activation : As shown in α-ketoester synthesis, copper catalysts (e.g., CuI) with ligands like 1,10-phenanthroline promote selective cross-coupling between propiophenones and acetophenones, preserving the oxoacetate moiety .

- Protecting Groups : Temporarily protect the oxoacetate carbonyl using silyl ethers (e.g., trimethylsilyl chloride) to direct reactions to the allyl group. Deprotection with aqueous HCl regenerates the original structure.

Q. How is this compound applied in drug delivery or polymer science?

- Methodological Answer :

- Drug Delivery : The allyl group enables conjugation to drug molecules via thiol-ene "click" chemistry. For instance, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate derivatives serve as intermediates in anticoagulant drug synthesis (e.g., edoxaban) .

- Polymer Science : The compound’s ester and alkene groups allow incorporation into biodegradable polymers. For example, methyl 2-oxoacetate derivatives with ether linkages form specialty polymers for coatings or encapsulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.